2,5-Dimethylphenylmagnesium bromide

Catalog No.
S1902128
CAS No.
30897-86-0
M.F
C8H9BrMg
M. Wt
209.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylphenylmagnesium bromide

CAS Number

30897-86-0

Product Name

2,5-Dimethylphenylmagnesium bromide

IUPAC Name

magnesium;1,4-dimethylbenzene-6-ide;bromide

Molecular Formula

C8H9BrMg

Molecular Weight

209.37 g/mol

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

OOJAWTIYZUSKLZ-UHFFFAOYSA-M

SMILES

CC1=C[C-]=C(C=C1)C.[Mg+2].[Br-]

Canonical SMILES

CC1=C[C-]=C(C=C1)C.[Mg+2].[Br-]

2,5-Dimethylphenylmagnesium bromide (CAS 30897-86-0) is a highly specialized aryl Grignard reagent, typically supplied as a 0.5 M solution in tetrahydrofuran (THF) . Characterized by its unique 2,5-dimethyl (p-xylyl-derived) substitution pattern, this compound acts as a potent nucleophile for introducing sterically tailored aryl groups into organic and organometallic frameworks [1]. In scientific and industrial procurement, it is primarily selected for its ability to balance steric shielding—provided by the single ortho-methyl group—with accessible reactivity, making it a critical building block for advanced metallocene catalysts, specialized phosphine ligands, and sterically hindered biaryl optoelectronic materials [2].

Substituting 2,5-dimethylphenylmagnesium bromide with generic phenylmagnesium bromide or closely related isomers like 2,6-dimethylphenylmagnesium bromide fundamentally compromises downstream performance and manufacturability. Unsubstituted phenyl Grignards lack the necessary steric bulk to stabilize high-oxidation-state metal centers or to induce the required chiral environments in ansa-metallocene polymerization catalysts [1]. Conversely, the 2,6-dimethyl isomer introduces severe steric hindrance at both ortho positions, which can drastically suppress nucleophilic addition rates and plummet the yields of metal-aryl complexation from over 60% down to single digits[2]. Consequently, the 2,5-dimethyl configuration is non-interchangeable when a precise equilibrium between steric protection and synthetic processability is required [3].

Optimal Steric Profile for High-Yield Tetraaryl Metal Complexation

In the synthesis of homoleptic osmium(IV) tetraaryl complexes, the steric profile of the aryl Grignard reagent dictates the reaction efficiency. Using 2,5-dimethylphenylmagnesium bromide yields the stable Os(2,5-xylyl)4 complex in 61% isolated yield. In contrast, increasing the steric bulk to a 2,6-dimethyl pattern (mesitylmagnesium bromide) causes a severe steric clash, plummeting the yield to just 5% [1].

Evidence DimensionIsolated yield of Os(aryl)4 complex
Target Compound Data61% yield (using 2,5-dimethylphenylmagnesium bromide)
Comparator Or Baseline5% yield (using mesitylmagnesium bromide)
Quantified Difference>12-fold increase in yield
ConditionsReaction with (Oct4N)2[OsBr6] in THF

For manufacturers of advanced organometallic catalysts, this compound provides the exact steric bulk needed to stabilize high-oxidation-state metals without the prohibitive yield losses associated with 2,6-disubstituted analogs.

Regiocontrol in Water-Soluble Phosphine Ligand Manufacturing

2,5-Dimethylphenylmagnesium bromide is the critical precursor for synthesizing tris(2,5-dimethylphenyl)phosphine (TXTP). When subjected to fuming sulfuric acid, the specific 2,5-dimethyl substitution pattern blocks alternative reaction sites, ensuring that the total content of the highly active di- and tri-sulfonated forms exceeds 80–90% [1]. Unsubstituted triphenylphosphine baselines often suffer from poor regiocontrol and over-sulfonation, leading to complex isomeric mixtures.

Evidence DimensionRegioselectivity and yield of active sulfonated ligand forms
Target Compound Data>80–90% yield of di-/tri-sulfonated TXTP
Comparator Or BaselineUnsubstituted triphenylphosphine (prone to random sulfonation mixtures)
Quantified DifferenceHighly predictable sulfonation at unhindered positions
ConditionsSulfonation via fuming sulfuric acid for water-soluble catalyst recovery

Procurement of this specific Grignard reagent enables the scalable, predictable synthesis of high-purity water-soluble ligands essential for industrial palladium recovery systems.

Processability in Chromatography-Free Optoelectronic Syntheses

In the synthesis of complex triarylamine hole-transport materials, 2,5-dimethylphenylmagnesium bromide serves as a highly processable nucleophile. Its addition to 2-bromo-9-fluorenone enables a scalable, chromatography-free 5-step synthetic route to 2-bromo-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro[fluorene-9,1′-indene] derivatives, achieving an overall yield of >25% [1]. The specific ortho/meta methyl arrangement provides the necessary steric geometry for the final spiro-indene architecture without hindering the initial Grignard addition.

Evidence DimensionOverall multi-step yield and processability
Target Compound Data>25% overall yield over 5 steps (chromatography-free)
Comparator Or BaselineStandard bulky Grignard additions (often require chromatographic purification due to incomplete conversion)
Quantified DifferenceEnables a fully chromatography-free isolation at the gram scale
ConditionsGrignard addition followed by Et3SiH/BF3 reduction and intramolecular Friedel-Crafts alkylation

For materials science scale-up, using this specific Grignard reagent eliminates the need for costly industrial chromatography while delivering the precise steric architecture required for advanced OLEDs.

Synthesis of Homoleptic Metal-Aryl Complexes

Ideal for producing stable, high-oxidation-state organometallic compounds (e.g., Os(IV) tetraaryls) where 2,6-disubstituted Grignards fail due to excessive steric clash [1].

Manufacturing of Water-Soluble Phosphine Ligands

Used to synthesize tris(2,5-dimethylphenyl)phosphine (TXTP), a precursor that undergoes highly regioselective sulfonation for use in recoverable aqueous-biphasic palladium catalysis[2].

Development of High-Activity Metallocene Catalysts

Serves as a critical cross-coupling partner in the synthesis of Cp-fused thiophene ligands, generating ansa-zirconocenes that rank among the most active catalysts for isotactic polypropylene production [3].

Scale-Up of Advanced OLED Hole-Transport Materials

Enables chromatography-free, multi-step syntheses of complex spirofluorene-indene architectures by providing the exact steric geometry required without hindering the initial nucleophilic addition [4].

Hydrogen Bond Acceptor Count

2

Exact Mass

207.97380 g/mol

Monoisotopic Mass

207.97380 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-16-2023

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